molecular formula C30H26Cl2N4O2 B14961096 N-(4-chlorophenyl)-4-{[(4-chlorophenyl)carbamoyl](phenyl)amino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide

N-(4-chlorophenyl)-4-{[(4-chlorophenyl)carbamoyl](phenyl)amino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B14961096
M. Wt: 545.5 g/mol
InChI Key: CFZKHIXHAKHPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-4-{(4-chlorophenyl)carbamoylamino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide is a quinoline-derived compound featuring a 3,4-dihydroquinoline core substituted with multiple functional groups. Key structural elements include:

  • 2-methyl substituent: Enhances steric effects and metabolic stability.
  • Carboxamide and carbamoyl linkages: Facilitate hydrogen bonding and interactions with biological targets.

Properties

Molecular Formula

C30H26Cl2N4O2

Molecular Weight

545.5 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-[N-[(4-chlorophenyl)carbamoyl]anilino]-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide

InChI

InChI=1S/C30H26Cl2N4O2/c1-20-19-28(36(25-7-3-2-4-8-25)30(38)34-24-17-13-22(32)14-18-24)26-9-5-6-10-27(26)35(20)29(37)33-23-15-11-21(31)12-16-23/h2-18,20,28H,19H2,1H3,(H,33,37)(H,34,38)

InChI Key

CFZKHIXHAKHPBR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)NC3=CC=C(C=C3)Cl)N(C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-{(4-chlorophenyl)carbamoylamino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Chlorophenyl Groups: The chlorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, where a chlorinated aromatic compound reacts with a nucleophile.

    Formation of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of an amine with an isocyanate or carbamoyl chloride.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-{(4-chlorophenyl)carbamoylamino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenated aromatic compounds with nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted aromatic compounds with new functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s quinoline core and functional groups make it a candidate for drug development, particularly for targeting diseases like malaria and cancer.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound can be used as a probe to study biological processes, such as enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-{(4-chlorophenyl)carbamoylamino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with molecular targets like enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and hydrophobic interactions with these targets, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinoline Carboxamide Derivatives

Compound Name Substituents Molecular Formula Key Features Reference
N-(4-chlorophenyl)-4-{(4-chlorophenyl)carbamoylamino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide 4-chlorophenyl (x2), phenylamino, methyl, dihydroquinoline C₃₁H₂₅Cl₂N₃O₂ Dihydroquinoline core; dual carboxamide linkages Synthesized*
N-(4-chlorophenyl)-2-(3-methylphenyl)quinoline-4-carboxamide (Y204-2477) 4-chlorophenyl, 3-methylphenyl C₂₃H₁₇ClN₂O Simple quinoline; lacks dihydro and carbamoyl groups
2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide (Y203-7672) 4-chlorophenyl, 4-methylbenzyl C₂₅H₁₉ClN₂O Benzyl substituent; no dihydro moiety
N-(4-methoxybenzyl)-2-(4-methylphenyl)-4-quinolinecarboxamide 4-methoxybenzyl, 4-methylphenyl C₂₅H₂₂N₂O₂ Methoxy group enhances solubility; no halogenation

Impact of Substituents on Physicochemical Properties

Lipophilicity

  • Chlorophenyl groups : Increase logP (lipophilicity), as observed in compounds like Y204-2477 and Y203-7672 . highlights HPLC-derived lipophilicity (log k) for chlorinated carbamates, suggesting analogous trends for the target compound .

Metabolic Stability

  • Methyl group at position 2 : Likely slows oxidative metabolism, a feature shared with Y204-2477 .
  • Carbamoyl linkages: May undergo hydrolysis, but steric hindrance from the dihydroquinoline core could mitigate this .

Bioactivity and Target Interactions

Mode of Action Clustering

demonstrates that compounds with structural similarities cluster into groups with related bioactivity profiles.

Computational Similarity Metrics

Per , Tanimoto and Dice indices quantify structural overlap. For example:

  • Tanimoto (MACCS) : High similarity (>0.85) expected with Y204-2477 due to shared chlorophenyl and carboxamide motifs.
  • Dice (Morgan): Lower similarity (~0.70) with N-(4-methoxybenzyl)-2-(4-methylphenyl)-4-quinolinecarboxamide due to divergent substituents .

Analytical Profiling

  • Molecular networking (): MS/MS fragmentation patterns would distinguish the target compound from analogues, particularly via the dihydroquinoline core’s unique fragmentation .
  • Crystallography : SHELX software () could resolve its crystal structure, leveraging chlorophenyl groups for heavy-atom phasing .

Biological Activity

The compound N-(4-chlorophenyl)-4-{(4-chlorophenyl)carbamoylamino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide is a member of a class of compounds that have garnered interest for their potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H20Cl2N4O2\text{C}_{22}\text{H}_{20}\text{Cl}_2\text{N}_4\text{O}_2

This compound features a quinoline core substituted with a 4-chlorophenyl group and a carbamoyl moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds related to N-(4-chlorophenyl) derivatives exhibit significant anticancer properties. For instance, research on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles has shown promising results against glioblastoma cell lines. Compound 4j , a related structure, displayed potent growth inhibitory effects on glioma cells by specifically inhibiting the AKT2/PKBβ pathway, which is crucial in oncogenesis (PMC9683054) .

Table 1: Summary of Biological Activities Related to Similar Compounds

CompoundTarget Cancer TypeMechanism of ActionKey Findings
Compound 4jGlioblastomaAKT2/PKBβ InhibitionInhibited neurosphere formation; low toxicity to non-cancerous cells
N-(4-chlorophenyl) derivativesVariousKinase InhibitionExhibited low micromolar activity against multiple kinases

Kinase Inhibition

The compound's potential as a kinase inhibitor is particularly noteworthy. Kinases play a pivotal role in various signaling pathways that regulate cell proliferation and survival. The inhibition of specific kinases can lead to decreased tumor growth and improved therapeutic outcomes.

Case Study: Inhibition Profile

A detailed screening of N-(4-chlorophenyl) derivatives against 139 purified kinases revealed that these compounds can selectively inhibit critical oncogenic kinases. For example, compound 4j exhibited an IC50 value of approximately 12 μM against AKT1 and 14 μM against AKT2, highlighting its specificity and potential as a therapeutic agent in treating cancers characterized by aberrant AKT signaling (PMC9683054) .

Additional Biological Activities

In addition to its anticancer properties, compounds with similar structures have been investigated for other biological activities:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential applications in combating infections.
  • Anti-inflammatory Effects : Preliminary studies indicate that certain analogs may possess anti-inflammatory properties, offering insights into their utility in treating inflammatory diseases.

Table 2: Overview of Additional Biological Activities

Activity TypeRelated CompoundsObservations
AntimicrobialVarious N-(4-chlorophenyl) derivativesEfficacy against Gram-positive bacteria
Anti-inflammatorySelected analogsReduction in inflammatory markers in vitro

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.